

# CAS number and IUPAC name for cupric isodecanoate.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Cupric isodecanoate |           |
| Cat. No.:            | B12896235           | Get Quote |

An In-depth Technical Guide to **Cupric Isodecanoate** (Copper(II) Neodecanoate)

This technical guide provides a comprehensive overview of **cupric isodecanoate**, more formally known as copper(II) neodecanoate. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties, synthesis, and potential biological relevance of this organometallic compound.

## **Chemical Identity**

CAS Number: 50315-14-5, 68084-48-0[1]

IUPAC Name: copper bis(7,7-dimethyloctanoate)[1]

 $Synonyms: Copper(II)\ neodecanoate,\ Cupric\ neodecanoate,\ Copper\ neodecanoate,$ 

Neodecanoic acid, copper(2+) salt[1][2]

## **Physicochemical Properties**

The following table summarizes the key quantitative data for copper(II) neodecanoate.



| Property          | Value                | Reference(s) |
|-------------------|----------------------|--------------|
| Molecular Formula | C20H38CuO4           | [3][4]       |
| Molecular Weight  | 406.06 g/mol         | [3][4]       |
| Appearance        | Dark green liquid    | [5]          |
| Boiling Point     | 265.6 °C at 760 mmHg | [3]          |
| Flash Point       | 121.3 °C             | [3]          |
| Water Solubility  | 183 mg/L at 20 °C    | [2]          |
| Density           | 1.08 g/cm³ at 20 °C  | [2]          |

# Experimental Protocols: Synthesis of Copper(II) Neodecanoate

A common method for the synthesis of copper(II) neodecanoate is a two-step process involving the neutralization of neodecanoic acid followed by a salt metathesis reaction with a copper(II) salt.[6]

### Step 1: Formation of Sodium Neodecanoate

- Reaction: C<sub>9</sub>H<sub>19</sub>COOH + NaOH → C<sub>9</sub>H<sub>19</sub>COONa + H<sub>2</sub>O[6]
- Methodology:
  - Prepare a solution of sodium hydroxide by dissolving 46.5 g of NaOH in 1 L of deionized water.
  - In a separate vessel, dissolve 200 g of 95% neodecanoic acid in 1 L of methanol.
  - Add the neodecanoic acid solution to the sodium hydroxide solution.
  - Stir the resulting mixture at 50 °C for 1 hour to ensure complete neutralization and formation of sodium neodecanoate.

### Step 2: Formation of Copper(II) Neodecanoate



- Reaction: 2 C<sub>9</sub>H<sub>19</sub>COONa + Cu(NO<sub>3</sub>)<sub>2</sub> → Cu(C<sub>9</sub>H<sub>19</sub>COO)<sub>2</sub> + 2 NaNO<sub>3</sub>[6]
- Methodology:
  - Prepare a solution of copper(II) nitrate by dissolving 70 g of Cu(NO₃)₂ in 1 L of deionized water.
  - Add the copper nitrate solution to the sodium neodecanoate solution from Step 1.
  - Maintain the reaction temperature at 50 °C and stir for 1 hour.
  - The resulting copper(II) neodecanoate can then be extracted from the aqueous solution using an organic solvent such as xylene.[6]

# Visualizations Experimental Workflow for Synthesis





Click to download full resolution via product page

Caption: Workflow for the two-step synthesis of copper(II) neodecanoate.

## **Copper-Mediated Signaling Pathways in Cancer**

While specific signaling pathways for **cupric isodecanoate** are not well-documented, copper ions, in general, are known to modulate key cellular signaling pathways implicated in cancer



progression, such as the MAPK/ERK and PI3K/AKT pathways.[7][8] Copper can act as an allosteric modulator for kinases like MEK1/2, enhancing their activity.[9][10]



Click to download full resolution via product page

Caption: General role of copper in activating pro-tumorigenic signaling pathways.



## **Applications in Research and Drug Development**

Copper compounds have a wide range of biological activities, including anti-inflammatory, anti-proliferative, and biocidal properties.[11] In the context of drug development, copper complexes are being investigated as potential anticancer agents.[12] Their mechanisms of action can involve the induction of apoptosis, the generation of reactive oxygen species (ROS), and the inhibition of angiogenesis.[12] Copper-based drugs are also being explored for their potential to overcome resistance to existing therapies, such as those based on platinum.[13]

Copper-containing amine oxidases are also a target for drug design in inflammatory diseases and cancer.[14] While research into the specific applications of **cupric isodecanoate** is ongoing, its nature as a copper carboxylate suggests it could be a valuable compound for investigating the therapeutic potential of copper delivery and modulation in various disease models. Furthermore, organometallic compounds like copper(II) neodecanoate are used as precursors and catalysts in materials science, including for the formation of conductive films in flexible electronics.[5][6]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Copper neodecanoate | C20H38CuO4 | CID 163179 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. copper(2+) neodecanoate CAS#: 68084-48-0 [amp.chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. bocsci.com [bocsci.com]
- 5. americanelements.com [americanelements.com]
- 6. Copper neodecanoate | 50315-14-5 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]



- 9. Copper in Cancer: How Copper Binding Affects Signaling Pathways Metals, Metalloproteins and Disease [metals.blogs.wesleyan.edu]
- 10. Connecting copper and cancer: from transition metal signalling to metalloplasia PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of copper based drugs, radiopharmaceuticals and medical materials PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Copper Drug Complexes: Development of a novel class drugs with significant potential for treatment of platinum insensitive cancers | Experimental Therapeutics [bccrc.ca]
- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [CAS number and IUPAC name for cupric isodecanoate.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12896235#cas-number-and-iupac-name-for-cupric-isodecanoate]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com